[2-(2-Fluorophenoxy)phenyl]methanol
Description
[2-(2-Fluorophenoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol moiety substituted with a 2-fluorophenoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₃H₁₁FO₂, with a molecular weight of 218.22 g/mol. Fluorine substitution is known to enhance metabolic stability and lipophilicity, which may influence its pharmacokinetic profile compared to non-fluorinated analogs .
Properties
IUPAC Name |
[2-(2-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOMPOUVFZRWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenoxy)phenyl]methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium amide (NaNH2) or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenoxy)benzaldehyde or 2-(2-fluorophenoxy)acetophenone.
Reduction: Formation of 2-(2-fluorophenoxy)phenylethane.
Substitution: Formation of 2-(2-aminophenoxy)phenylmethanol or 2-(2-thiophenoxy)phenylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Fluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug discovery and development .
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic applications. Fluorinated aromatic compounds are known to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [2-(2-Fluorophenoxy)phenyl]methanol, highlighting variations in substituents, molecular properties, and reported biological activities:
Key Observations:
Bioactivity Trends: The triazole derivative 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (ED₅₀ = 1.4 mg/kg) demonstrates potent anticonvulsant activity, closely rivaling diazepam (ED₅₀ = 1.2 mg/kg) . Fluorine at the phenoxy position may enhance blood-brain barrier permeability compared to non-fluorinated analogs like [2-(2-Furyl)phenyl]methanol .
Substituent Effects: Phenoxy vs. Ethanol vs. Methanol Backbone: 1-(2-Fluorophenyl)ethanol, with an ethanol chain, has a lower molecular weight (140.16 g/mol) and may exhibit faster metabolic clearance compared to methanol derivatives .
Synthetic Applications: Compounds like (2-Ethoxy-5-fluorophenyl)methanol are prioritized as intermediates for synthesizing fluorinated pharmaceuticals, leveraging their stability and reactivity . [2-(2-Furyl)phenyl]methanol’s furan ring introduces conjugated π-systems, useful in materials science but may reduce metabolic stability compared to fluorinated analogs .
Biological Activity
[2-(2-Fluorophenoxy)phenyl]methanol, with the CAS number 81890-62-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11F O
- Molecular Weight : 220.23 g/mol
This compound features a fluorinated phenoxy group which is significant for its biological activity. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit notable anticonvulsant properties. A study published in 2004 synthesized a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and assessed their anticonvulsant activities. One compound in particular showed significant efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, indicating its potential as a therapeutic agent for seizure disorders. The mechanism appears to involve interaction with benzodiazepine receptors, although additional pathways may also be involved .
The mechanism by which this compound exerts its biological effects is not entirely elucidated but is believed to involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly benzodiazepine receptors.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
This dual-action mechanism could account for the compound's effectiveness in treating conditions like epilepsy and anxiety.
Pharmacological Studies
In various pharmacological studies, this compound has been shown to possess:
- Sedative Effects : Indicated by reduced locomotor activity in animal models.
- Anxiolytic Properties : Demonstrated through behavioral tests that assess anxiety levels.
These findings suggest that the compound may have broader applications beyond anticonvulsant therapy.
Table 1: Summary of Key Studies on this compound
Recent Advances
Recent research has focused on improving the stability and bioavailability of fluorinated compounds like this compound. A study highlighted concerns regarding the degradation of fluorinated groups under physiological conditions, which could impact therapeutic efficacy . Strategies to enhance solubility and reduce degradation are critical for advancing this compound into clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
